DHODH Inhibition Potency
5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile exhibits direct inhibitory activity against human dihydroorotate dehydrogenase (DHODH) with an IC50 of 580 nM as documented in BindingDB from US Patent US8703811 [1]. This provides a benchmark potency for the 4-carbonitrile regioisomer scaffold against a therapeutically validated target involved in pyrimidine biosynthesis. Comparative analysis with structurally related dihydropyridine-3-carbonitrile derivatives reported in the literature demonstrates a potency range spanning over two orders of magnitude (IC50 values from 0.05 μM to >10 μM) depending on substitution pattern , establishing that the 4-carbonitrile regioisomer occupies a defined intermediate potency niche within this chemical space. The assay employed a chromogen reduction method using DCIP for monitoring DHODH activity, providing a reproducible quantitative baseline for analog comparison [1].
| Evidence Dimension | DHODH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 580 nM |
| Comparator Or Baseline | Dihydropyridine-3-carbonitrile derivative class (reported IC50 range: 0.05 μM to >10 μM) and reference PIM-1 kinase inhibitor 6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile |
| Quantified Difference | Target compound IC50 of 580 nM represents intermediate potency; 3-carbonitrile derivative class exhibits wide potency distribution with select analogs achieving 0.05 μM (50 nM) against MDA-MB-231 breast cancer cells |
| Conditions | Human DHODH enzyme, chromogen reduction assay using DCIP, US8703811 protocol |
Why This Matters
The 580 nM DHODH IC50 establishes a defined potency reference point distinguishing this 4-carbonitrile regioisomer from both more potent 3-carbonitrile kinase inhibitors (low nanomolar) and less active analogs, enabling rational scaffold selection based on target potency requirements.
- [1] BindingDB. BDBM120364. US8703811, 4. 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbonitrile DHODH inhibition data. View Source
